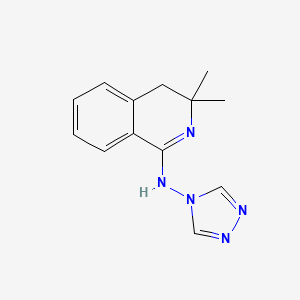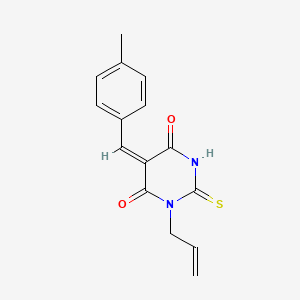
3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide, also known as CF3, is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. It is a member of the acrylamide family of compounds, which are known to exhibit a range of biological activities. CF3 has been found to possess a variety of interesting properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In
作用機序
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In particular, this compound has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer cell growth. This compound has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have antioxidant effects, which may contribute to its overall biological activity. This compound has also been found to have a neuroprotective effect, which could make it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide is its broad range of biological activities, which make it a potential candidate for the development of drugs for a variety of diseases. In addition, this compound has been found to be relatively stable and easy to synthesize, which makes it an attractive target for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of this compound-based drugs for the treatment of cancer, particularly breast cancer. In addition, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more potent and specific drugs based on this compound.
合成法
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 2,5-dimethylphenylacryloyl chloride in the presence of a base. The resulting product is then purified by column chromatography. This method has been found to be efficient and reproducible, with a high yield of the desired product.
科学的研究の応用
3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)acrylamide has been extensively studied for its potential use as a drug candidate. It has been found to exhibit anti-inflammatory effects by inhibiting the production of cytokines and chemokines. This compound has also been shown to have potent anti-cancer activity, particularly against breast cancer cells. In addition, this compound has been found to possess antibacterial properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c1-11-6-7-12(2)16(10-11)20-17(21)9-8-13-14(18)4-3-5-15(13)19/h3-10H,1-2H3,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZKZAFENOLEFP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)



![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)




![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5867179.png)


